molecular formula C7H11NO3 B1613436 Ethyl 4-oxopyrrolidine-3-carboxylate CAS No. 412281-21-1

Ethyl 4-oxopyrrolidine-3-carboxylate

Cat. No. B1613436
CAS RN: 412281-21-1
M. Wt: 157.17 g/mol
InChI Key: QXAZQNAFKUKXOL-UHFFFAOYSA-N
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Description

“Ethyl 4-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 916814-29-4 . It is also known as "ethyl 4-oxo-3-pyrrolidinecarboxylate hydrochloride" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of compounds similar to “Ethyl 4-oxopyrrolidine-3-carboxylate” has been reported in the literature. For instance, the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, has been described . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxopyrrolidine-3-carboxylate” can be represented by the InChI code: 1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H . The molecular weight of the compound is 193.63 .


Physical And Chemical Properties Analysis

“Ethyl 4-oxopyrrolidine-3-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound is not soluble in water .

Safety and Hazards

“Ethyl 4-oxopyrrolidine-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment/face protection and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAZQNAFKUKXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624693
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxopyrrolidine-3-carboxylate

CAS RN

412281-21-1
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxopyrrolidine-3-carboxylate
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